molecular formula C21H21N3OS B2919450 (Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 881056-66-2

(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2919450
CAS No.: 881056-66-2
M. Wt: 363.48
InChI Key: YAGWJCRSDFXXOE-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(2-Methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic compound featuring a thiazol-4(5H)-one core, a scaffold recognized for its diverse biological potential. This molecule is structurally analogous to a class of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) derivatives that have been identified as potent tyrosinase inhibitors. Research on these analogues has shown them to be significantly more effective than kojic acid, a standard tyrosinase inhibitor, with some compounds exhibiting up to 189-fold greater potency . The mechanism of action for these related compounds involves competitive binding to the tyrosinase active site, thereby inhibiting the rate-limiting enzyme in the melanin biosynthesis pathway . The (Z)-configuration of the exocyclic double bond, confirmed in analogues via proton-coupled 13C NMR spectroscopy, is critical for this high binding affinity and inhibitory activity . Beyond tyrosinase inhibition, the thiazole and piperazine motifs are prevalent in pharmacologically active compounds. The 4-phenylpiperazine substituent in this molecule is a common feature in ligands targeting various neurological receptors . Furthermore, thiazole derivatives are extensively investigated for a wide range of applications, including antimicrobial, anti-inflammatory, and anticancer agents, highlighting the versatility of this chemical scaffold . This compound is provided for research purposes to investigate these and other potential biochemical mechanisms and applications. It is intended for in vitro studies and cell-based assays, such as those conducted in B16F10 melanoma cells for anti-melanogenic activity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5Z)-5-[(2-methylphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-5-6-8-17(16)15-19-20(25)22-21(26-19)24-13-11-23(12-14-24)18-9-3-2-4-10-18/h2-10,15H,11-14H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWJCRSDFXXOE-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound contains a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial, anticonvulsant, and tyrosinase inhibitory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

The compound's molecular formula is C19H22N2OSC_{19}H_{22}N_{2}OS, with a molecular weight of approximately 342.46 g/mol. It features a thiazole ring substituted with a phenylpiperazine moiety, contributing to its biological effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, a study demonstrated that various thiazole compounds exhibited moderate to good antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance antimicrobial potency.

CompoundAntimicrobial ActivityReference
This compoundModerate
(Z)-2-(benzylamino)-5-(4-hydroxy-3-methoxybenzylidene)thiazol-4(5H)-oneStrong (IC50 = 0.27 µM)

Anticonvulsant Activity

The anticonvulsant potential of compounds containing the phenylpiperazine moiety has been explored in various models. In particular, derivatives of piperazine have shown promise in protecting against seizures in animal models.

CompoundDosageProtection DurationReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide100 mg/kg4 hours
N-benzylpiperazine derivative300 mg/kg0.5 hours

The results indicate that compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant effects.

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for skin whitening agents and treatment of hyperpigmentation disorders. Research has shown that certain thiazole derivatives exhibit significant tyrosinase inhibitory activity.

CompoundIC50 Value (µM)Reference
(Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one10.3 ± 0.24
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one1.04 ± 0.05

The introduction of hydroxyl groups on the β-phenyl ring significantly enhances the inhibitory activity against tyrosinase.

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole structure could lead to enhanced activity against resistant strains.
  • Anticonvulsant Screening : In a study assessing the anticonvulsant activity of phenylpiperazine derivatives, it was found that specific substitutions on the piperazine ring influenced the duration and onset of seizure protection in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Thiazol-4(5H)-one Derivatives

Compound Name Substituents (Position 2 / Position 5) Synthesis Yield Key Biological Activity Reference
(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one 4-phenylpiperazine / 2-methylbenzylidene 90–95% Marginal antitubercular activity (non-cytotoxic)
(Z)-5-(2,4-dichlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6d) Phenylamino / 2,4-dichlorobenzylidene 92% Moderate antitubercular activity
(Z)-5-(2-chlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6e) Phenylamino / 2-chlorobenzylidene 92% Higher antitubercular potency than 6d
(Z)-5-(4-nitrobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6g) 4-nitrophenylamino / 4-nitrobenzylidene 94% Enhanced antitubercular activity
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) Benzylamino / 2,4-dihydroxybenzylidene Not reported 106-fold stronger tyrosinase inhibition vs. kojic acid
(Z)-5-(naphthalen-1-ylmethylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (5a) Piperidine / naphthalen-1-ylmethylene 85% Antifungal (Candida spp.) and antitumor activity
(Z)-5-(4-methoxybenzylidene)-2-(cyclopropylamino)thiazol-4(5H)-one Cyclopropylamino / 4-methoxybenzylidene Not reported Antimicrobial activity (Gram-positive bacteria)

Key Findings:

Antitubercular Activity: Electron-withdrawing groups (e.g., -Cl, -NO2) at the benzylidene position enhance antitubercular potency. For example, 6g (4-nitro substitution) outperformed 6d (2,4-dichloro) . The 4-phenylpiperazine group in the target compound may improve solubility or target engagement but requires further optimization for higher efficacy .

Tyrosinase Inhibition :

  • Hydroxyl and methoxy groups on the benzylidene moiety (e.g., compound 8) significantly boost tyrosinase inhibition, suggesting a role for hydrogen bonding in enzyme interaction .

Antifungal/Antitumor Activity :

  • Bulky aromatic substituents (e.g., naphthalene in 5a) correlate with antifungal and antitumor effects, likely due to enhanced lipophilicity and membrane penetration .

Synthetic Efficiency: Methanol and potassium carbonate consistently yield >90% for phenylamino/benzylidene derivatives, while morpholine or piperidine-containing analogs require reflux conditions in THF, yielding 73–85% .

Structural Flexibility: Replacing the phenylpiperazine group with smaller amines (e.g., cyclopropylamino) shifts activity toward antimicrobial targets, indicating substituent-driven selectivity .

Research Implications and Limitations

  • Structure-Activity Relationships (SAR) : The benzylidene substituent’s electronic and steric properties dictate biological activity. Chloro and nitro groups enhance antitubercular effects, while hydroxyl groups favor tyrosinase inhibition .
  • Knowledge Gaps: MIC50 values for many analogs remain unreported, and in vivo studies are absent. Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) are needed to prioritize leads.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.